

# Tiprelestat: A Novel Approach to Mitigating COVID-19-Related Inflammation

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) pandemic has highlighted the urgent need for effective therapies to combat the inflammatory cascade associated with severe COVID-19, particularly acute respiratory distress syndrome (ARDS). This technical guide explores the potential of **Tiprelestat**, a recombinant human elafin, in treating COVID-19-related inflammation. **Tiprelestat** is a potent and reversible inhibitor of neutrophil elastase (NE) and proteinase 3 (PR3), key enzymes involved in the hyperinflammatory response observed in severe COVID-19. This document provides a comprehensive overview of the mechanism of action of **Tiprelestat**, a summary of the clinical findings from the COMCOVID trial, detailed experimental methodologies for relevant assays, and a discussion of its potential therapeutic role.

## Introduction: The Role of Neutrophil-Mediated Inflammation in COVID-19

Severe COVID-19 is characterized by a dysregulated immune response, often termed a "cytokine storm," leading to extensive lung tissue damage and ARDS.[1] Neutrophils, a key component of the innate immune system, are significantly implicated in this pathology.[2] Upon activation in the lungs, neutrophils release a variety of inflammatory mediators, including serine proteases such as neutrophil elastase (NE) and proteinase 3 (PR3).[3]



The excessive activity of NE and PR3 contributes to the breakdown of the extracellular matrix, damage to the alveolar-capillary barrier, and the formation of neutrophil extracellular traps (NETs).[1][4] NETs, web-like structures of DNA, histones, and granular proteins, are intended to trap pathogens but can also trigger immunothrombosis and further amplify the inflammatory response.[5] This cascade of events leads to the severe lung injury characteristic of COVID-19 ARDS.[3]

**Tiprelestat**, a recombinant form of the human protein elafin, acts as a specific and reversible inhibitor of both NE and PR3.[6] By targeting these upstream drivers of inflammation, **Tiprelestat** presents a promising therapeutic strategy to mitigate the pathological consequences of excessive neutrophil activation in COVID-19.[6][7]

### **Mechanism of Action of Tiprelestat**

**Tiprelestat** exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of neutrophil elastase and proteinase 3.[6] This inhibition is crucial in interrupting the inflammatory cascade at multiple points. One of the key mechanisms is the prevention of NET formation.[6] Additionally, **Tiprelestat** has been noted to inhibit the formation of neutrophil exosomes, which are extracellular vesicles that can carry pro-inflammatory cargo.[6]





Click to download full resolution via product page

**Tiprelestat**'s inhibitory action on key inflammatory pathways.

#### Clinical Evidence: The COMCOVID Trial

The COMCOVID trial was a prospective, multicenter, randomized, double-blind, placebo-controlled Phase Ib/II study designed to evaluate the efficacy and safety of **Tiprelestat** in adult patients hospitalized with moderate COVID-19.[7][8]

#### **Study Design and Patient Population**

The trial was conducted in seven hospitals in Germany between May 2023 and May 2024.[9] Adult patients with confirmed COVID-19 requiring hospitalization and oxygen therapy via mask or nasal prongs (WHO Clinical Progression Scale score of 4 or 5) were included.[4][8] Due to a decrease in COVID-19 hospitalizations, the trial enrolled 17 patients (9 in the **Tiprelestat** group and 8 in the placebo group) out of a planned 296.[9]

#### **Treatment Regimen**

Patients received either 100 mg of **Tiprelestat** or a placebo administered as a 30-minute intravenous infusion twice daily for up to 7 days.[9]

#### **Key Findings**

While the small sample size precludes definitive statements on efficacy, the trial provided valuable data on the safety and tolerability of **Tiprelestat**, along with some exploratory efficacy outcomes.[9]

Table 1: Summary of Key Quantitative Data from the COMCOVID Trial



| Parameter                                        | Tiprelestat (n=9) | Placebo (n=8)                                                                                            |
|--------------------------------------------------|-------------------|----------------------------------------------------------------------------------------------------------|
| Mean Treatment Exposition (infusions)            | 9.1 ± 4.8         | 7.8 ± 3.2                                                                                                |
| Progression to Severe COVID-<br>19 (WHO-CPS ≥ 6) | 0 patients        | Not explicitly stated, but<br>progression was observed in<br>the placebo group in the FAS<br>analysis[4] |
| Mean Days with Oxygen Support                    | 2.4 ± 3.6         | 4.0 ± 6.2                                                                                                |
| Days with Relevant Renal<br>Issues (post-day 1)  | 0                 | 1.5 ± 4.2                                                                                                |

Data sourced from multiple reports on the COMCOVID trial.[4][9]

**Tiprelestat** was found to be safe and well-tolerated, with no drug-related safety concerns identified.[2] Stable plasma trough levels of the drug were observed even in patients with impaired renal function.[9]





Click to download full resolution via product page

Simplified workflow of the COMCOVID clinical trial.

## **Experimental Protocols**

While the specific, detailed laboratory protocols for the COMCOVID trial are not publicly available, this section outlines standard and widely accepted methodologies for the key experiments relevant to assessing the efficacy of a neutrophil elastase inhibitor like **Tiprelestat**.



#### **Measurement of Neutrophil Elastase Activity**

A common method for quantifying active neutrophil elastase in biological samples is through a fluorometric activity assay.

- Principle: The assay utilizes a synthetic substrate that is specifically cleaved by active NE, releasing a fluorophore. The resulting fluorescence is directly proportional to the NE activity in the sample.
- Sample Types: Plasma, bronchoalveolar lavage fluid, sputum.
- Procedure Outline:
  - Prepare a standard curve using purified human neutrophil elastase.
  - Add patient samples and standards to a 96-well microplate.
  - Add the NE substrate to all wells.
  - Incubate the plate at 37°C, protected from light.
  - Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
  - Calculate NE activity in the samples based on the standard curve.
- Commercial Kits: Several commercial kits are available, such as the Neutrophil Elastase
   Activity Assay Kit (Fluorometric) from various life science suppliers.

#### **Quantification of Neutrophil Extracellular Traps (NETs)**

NETs can be quantified by measuring their specific components, such as myeloperoxidase (MPO)-DNA complexes.

- Principle: An ELISA-based method is used to capture MPO and then detect the associated DNA.
- Sample Types: Plasma, serum.



- Procedure Outline:
  - Coat a 96-well plate with an anti-MPO antibody.
  - Block non-specific binding sites.
  - Add patient samples and standards to the wells and incubate.
  - Wash the wells to remove unbound components.
  - Add a labeled anti-DNA antibody (e.g., peroxidase-conjugated) and incubate.
  - Wash the wells again.
  - Add a substrate that reacts with the enzyme on the detection antibody to produce a colorimetric or chemiluminescent signal.
  - Measure the signal using a plate reader.
  - Quantify NET levels based on a standard curve.

## Isolation and Characterization of Neutrophil-Derived Exosomes

- Principle: Exosomes are isolated from cell culture supernatants or plasma through differential ultracentrifugation and can be further purified using density gradient centrifugation.
- Procedure Outline:
  - Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
  - Cell Culture: Culture the isolated neutrophils in exosome-free medium.
  - Differential Ultracentrifugation:
    - Centrifuge the cell culture supernatant at increasing speeds to pellet cells, dead cells, and larger debris.



■ Perform a high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the exosomes.

#### Characterization:

- Western Blot: Analyze the exosome pellet for the presence of exosomal marker proteins (e.g., CD9, CD63, TSG101) and the absence of cellular contamination markers.
- Transmission Electron Microscopy (TEM): Visualize the morphology and size of the isolated exosomes.
- Nanoparticle Tracking Analysis (NTA): Determine the size distribution and concentration of the exosomes.

#### **Conclusion and Future Directions**

The COMCOVID trial, although limited by its small sample size, provides encouraging preliminary evidence for the safety and potential efficacy of **Tiprelestat** in treating moderate COVID-19.[9] The observed trend towards a reduction in the duration of oxygen support and the absence of progression to severe disease in the **Tiprelestat** group warrant further investigation.[9]

The mechanism of action of **Tiprelestat**, targeting the upstream mediators of neutrophil-driven inflammation, is a sound scientific rationale for its use in hyperinflammatory states like severe COVID-19.[6] Future larger-scale clinical trials are necessary to definitively establish the efficacy of **Tiprelestat** in improving clinical outcomes for patients with COVID-19 and other severe inflammatory lung diseases.[9] Such trials should incorporate robust biomarker analysis, utilizing the experimental protocols outlined in this guide, to further elucidate the in vivo effects of **Tiprelestat** on neutrophil elastase activity, NET formation, and other inflammatory pathways.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Tiprelestat for treatment of hospitalized COVID-19: results of the double-blind randomized placebo-controlled COMCOVID trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EudraCT Number 2022-000714-33 Clinical trial results EU Clinical Trials Register [clinicaltrialsregister.eu]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 5. atsjournals.org [atsjournals.org]
- 6. Why Tiprelestat Tiakis Biotech [tiakis.bio]
- 7. Tiprelestat for treatment of hospitalized COVID-19: results of the double-blind randomized placebo-controlled COMCOVID trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- To cite this document: BenchChem. [Tiprelestat: A Novel Approach to Mitigating COVID-19-Related Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576287#tiprelestat-s-potential-in-treating-covid-19-related-inflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com